molecular formula C8H4Cl2F3NS B1607866 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide CAS No. 175205-87-5

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide

Cat. No.: B1607866
CAS No.: 175205-87-5
M. Wt: 274.09 g/mol
InChI Key: ZXZUKFXTMAIPTC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide is an organic compound with the chemical formula C8H4Cl2F3NS. It is a chemical substance known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes chlorine, fluorine, and sulfur atoms attached to a benzamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide typically involves the halogenation and ammoniation of p-Chlorobenzotrifluoride. The process begins with the halogenation reaction, where p-Chlorobenzotrifluoride is treated with chlorine to introduce chlorine atoms at the 2 and 6 positions of the benzene ring. This is followed by an ammoniation reaction, where the intermediate product is reacted with ammonia to form the final compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar halogenation and ammoniation reactions. The process is optimized for high yield and cost-effectiveness, utilizing readily available raw materials and efficient reaction conditions. The use of high-pressure reactors and controlled temperature conditions ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)thiobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(trifluoromethyl)aniline: Similar in structure but lacks the thiobenzamide group.

    2,6-Dichloro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the thiobenzamide group.

    2,6-Dichloro-4-(trifluoromethyl)benzamide: Similar but without the sulfur atom.

Uniqueness

2,6-Dichloro-4-(trifluoromethyl)thiobenzamide is unique due to the presence of both chlorine and fluorine atoms, as well as the thiobenzamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in agriculture and pharmaceuticals .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NS/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZUKFXTMAIPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=S)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371671
Record name 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175205-87-5
Record name 2,6-Dichloro-4-(trifluoromethyl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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